2-Pyrrolidinone, 4-benzo[b]thien-2-yl-
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Overview
Description
2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is a heterocyclic compound that features a pyrrolidinone ring fused with a benzothiophene moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- allows it to interact with biological targets in a specific manner, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- typically involves the construction of the pyrrolidinone ring followed by the introduction of the benzothiophene moiety. One common method is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 4-benzo[b]thien-2-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone or benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- can yield sulfoxides or sulfones, while reduction can produce thiols or amines
Scientific Research Applications
2-Pyrrolidinone, 4-benzo[b]thien-2-yl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect. For example, as an anticancer agent, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby preventing the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog that lacks the benzothiophene moiety.
Benzothiophene: A related compound that contains the benzothiophene ring but lacks the pyrrolidinone ring.
Thiophene: A sulfur-containing heterocycle that is structurally related to benzothiophene.
Uniqueness
2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is unique due to the combination of the pyrrolidinone and benzothiophene rings, which imparts distinct chemical and biological properties. This combination allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its simpler analogs.
Biological Activity
2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on anticancer, anticonvulsant, and antimicrobial activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone core linked to a benzo[b]thienyl group. This structural motif is significant as it combines the pharmacological versatility of pyrrolidinones with the unique properties of thienyl derivatives. The 2-pyrrolidinone scaffold is recognized for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-pyrrolidinone derivatives. A focused library of compounds was synthesized, including those with the 1-(4-(dimethylamino)phenyl)pyrrolidin-2-yl moiety. These compounds exhibited significant cytotoxic effects on various cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cells.
Table 1: Anticancer Activity of Selected Pyrrolidinone Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
3c | MDA-MB-231 | 1.5 | Induces apoptosis |
3d | Panc-1 | 2.0 | Cell cycle arrest |
5k | MDA-MB-231 | 1.8 | Inhibition of HDAC |
5l | Panc-1 | 2.5 | Disruption of mitochondrial function |
These findings suggest that the incorporation of specific substituents can enhance the anticancer activity of pyrrolidinone derivatives .
Anticonvulsant Activity
The anticonvulsant properties of compounds related to 2-pyrrolidinone have been explored in various animal models. For instance, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were evaluated for their effectiveness in seizure models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
Table 2: Anticonvulsant Activity in Animal Models
Compound | Model Used | ED50 (mg/kg) | Observed Effects |
---|---|---|---|
32 | MES | 15 | Significant reduction in seizure duration |
33 | PTZ | 20 | Complete protection against seizures |
The results indicated that these compounds could serve as potential candidates for developing new anticonvulsant medications due to their efficacy and safety profiles .
Antimicrobial Activity
In addition to anticancer and anticonvulsant activities, some derivatives of 2-pyrrolidinone have shown promising antimicrobial effects against Gram-positive bacteria. A study demonstrated that certain substituted pyrrolidinones exhibited significant inhibitory activity against Staphylococcus aureus and Enterococcus faecalis.
Table 3: Antimicrobial Activity Against Gram-positive Bacteria
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | S. aureus | 8 μg/mL |
B | E. faecalis | 16 μg/mL |
These findings suggest that modifications to the pyrrolidinone structure can enhance antimicrobial efficacy, making these compounds potential candidates for treating drug-resistant infections .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrolidinone derivatives:
- Breast Cancer Treatment : A study involving the administration of compound 3d showed a marked decrease in tumor size in xenograft models of triple-negative breast cancer.
- Epilepsy Management : In clinical settings, compounds derived from pyrrolidinones were noted to reduce seizure frequency in patients resistant to conventional therapies.
- Infection Control : Clinical isolates treated with antimicrobial pyrrolidinones demonstrated reduced resistance patterns compared to standard antibiotics.
Properties
CAS No. |
88221-18-5 |
---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-(1-benzothiophen-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11NOS/c14-12-6-9(7-13-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,9H,6-7H2,(H,13,14) |
InChI Key |
CAZACMSREQKCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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